[1-(2-Methylpropyl)-1H-indazol-5-yl]boronic acid
Description
[1-(2-Methylpropyl)-1H-indazol-5-yl]boronic acid is a boronic acid derivative featuring an indazole core substituted with a 2-methylpropyl (isobutyl) group at the 1-position and a boronic acid moiety at the 5-position. Boronic acids are widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds, a critical process in pharmaceutical and materials chemistry .
Properties
IUPAC Name |
[1-(2-methylpropyl)indazol-5-yl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BN2O2/c1-8(2)7-14-11-4-3-10(12(15)16)5-9(11)6-13-14/h3-6,8,15-16H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNKBHGJRSPRTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)N(N=C2)CC(C)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Methylpropyl)-1H-indazol-5-yl]boronic acid typically involves the formation of the indazole ring followed by the introduction of the boronic acid group. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the cyclization of amido-nitriles can be catalyzed by nickel, followed by proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired indazole derivative .
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize transition metal-catalyzed reactions and may include steps such as the formation of N–N bonds and the use of organometallic reagents under optimized conditions .
Chemical Reactions Analysis
Types of Reactions
[1-(2-Methylpropyl)-1H-indazol-5-yl]boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form corresponding boronic esters or alcohols.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction, to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Typical conditions involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Suzuki-Miyaura cross-coupling reaction with aryl halides can yield biaryl compounds, while oxidation reactions can produce boronic esters .
Scientific Research Applications
Chemistry
- Building Block in Organic Synthesis : This compound is utilized as a key reagent in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds essential for synthesizing complex organic molecules. Its boronic acid group enhances its utility in these reactions, allowing for the construction of diverse chemical architectures .
Biology and Medicine
- Drug Development : The indazole scaffold is prevalent in many bioactive compounds. The boronic acid functionality can enhance binding affinity to biological targets, making it a promising candidate for drug design. Research indicates that derivatives of this compound can inhibit specific kinases involved in cancer progression, showcasing its potential as an anticancer agent .
- Enzyme Inhibition : Studies have demonstrated that [1-(2-Methylpropyl)-1H-indazol-5-yl]boronic acid can inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant in neurodegenerative diseases. This inhibition may provide therapeutic avenues for conditions like Alzheimer's disease .
Industrial Applications
- Material Science : The compound's unique properties allow it to be used in developing advanced materials, including boron-doped polymers and catalysts. Its ability to form reversible covalent bonds makes it suitable for creating materials with specific functionalities .
Anticancer Properties
Research has indicated that compounds derived from this compound exhibit significant anticancer potential. For instance:
- Inhibitory Activity : Compounds based on this structure have been evaluated for their ability to inhibit kinases critical for cancer cell proliferation, demonstrating promising results in preclinical studies .
Studies utilizing techniques such as surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) spectroscopy have been employed to assess the binding affinity of this compound with various biological targets. These assessments help elucidate the compound's mechanism of action and its potential therapeutic effects .
Mechanism of Action
The mechanism of action of [1-(2-Methylpropyl)-1H-indazol-5-yl]boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological processes. The indazole ring can interact with various receptors and enzymes, modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The table below compares [1-(2-Methylpropyl)-1H-indazol-5-yl]boronic acid with key analogs:
*Calculated based on structural analogs.
Key Differences and Implications
- Heterocycle Influence: Indazole vs. Pyrazole/Benzimidazole: Indazole’s fused benzene ring enhances aromatic stability compared to pyrazole. This may reduce reactivity in Suzuki couplings but improve binding affinity in biological targets . Substituent Effects: The isobutyl group increases steric bulk and lipophilicity compared to unsubstituted (e.g., 1H-Indazole-5-boronic acid) or n-butyl-substituted analogs. This could enhance solubility in organic solvents and bioavailability .
Reactivity :
- Boronic acids with electron-deficient heterocycles (e.g., indazole) may exhibit slower Suzuki reaction rates compared to phenylboronic acid due to reduced nucleophilicity at the boron center .
- The isobutyl group could sterically hinder coupling reactions, necessitating optimized catalytic conditions.
- Biological Activity: Boronic acid arylidene heterocycles () demonstrate anticancer activity against glioblastoma cells.
Biological Activity
[1-(2-Methylpropyl)-1H-indazol-5-yl]boronic acid is a boronic acid derivative characterized by its unique indazole structure, which has garnered interest in medicinal chemistry due to its potential biological activities. This compound is notable for its applications in organic synthesis and as a pharmacological agent. This article explores the biological activity of this compound, focusing on its mechanism of action, antiproliferative effects, and potential therapeutic applications.
The mechanism of action for this compound primarily involves its boronic acid functional group, which can form reversible covalent bonds with diols and other nucleophiles. This property makes it valuable in enzyme inhibition and various biological applications. The indazole moiety may enhance interaction with specific receptors or enzymes, contributing to its biological effects .
Antiproliferative Activity
Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, it has been shown to induce apoptosis in MCF-7 breast cancer cells with an IC50 value of 18.76 µg/mL, indicating a strong cytotoxic effect on malignant cells while sparing healthy cells .
Case Studies
- MCF-7 Cell Line Study : In vitro experiments revealed that treatment with this compound led to a reduction in proliferating cell nuclear antigen (PCNA) levels and induced cleavage of poly(ADP-ribose) polymerase (PARP), a marker for apoptosis. Flow cytometric analysis showed a decrease in BrdU-positive cells from 40% in control samples to approximately 10% in treated samples .
- Antioxidant and Antimicrobial Activity : The compound also exhibited notable antioxidant properties with an IC50 value of 0.14 µg/mL in DPPH free radical scavenging assays. Additionally, it demonstrated antimicrobial activity, making it a candidate for further development in treating infections .
Comparative Analysis
A comparison of this compound with other related compounds highlights its unique properties:
| Compound Name | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| This compound | Boronic acid derivative | Anticancer, antimicrobial | Indazole structure enhances reactivity |
| 5-Bromoindazole | Halogenated indazole | Antiparasitic | Bromine substitution enhances activity |
| 1-(4-Fluorophenyl)-1H-indazole | Fluorinated indazole | Anticancer | Fluorine increases lipophilicity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
